2,3,5-Trimethylbenzoyl chloride
Description
However, several structurally analogous benzoyl chloride derivatives are documented, including halogenated, methoxylated, and tetrazolium-substituted variants. These compounds share functional similarities (e.g., reactive acyl chloride groups) but differ in substituent patterns, physicochemical properties, and applications. This article will focus on comparisons with key analogs based on available data.
Properties
CAS No. |
90918-99-3 |
|---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2,3,5-trimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3 |
InChI Key |
TWUIIEGAICXUOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)Cl)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylbenzoyl chloride can be synthesized through the chlorination of 2,3,5-trimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In industrial settings, the production of 2,3,5-trimethylbenzoyl chloride involves the catalytic chlorination of mesitylene (1,3,5-trimethylbenzene) followed by oxidation to form 2,3,5-trimethylbenzoic acid. The acid is then converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. This method is efficient and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 2,3,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 2,3,5-trimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
2,3,5-Trimethylbenzyl Alcohol: Formed through reduction reactions.
2,3,5-Trimethylbenzoic Acid: Formed through oxidation reactions.
Scientific Research Applications
2,3,5-Trimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Industry: Used in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2,3,5-trimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in its reactions are typically nucleophilic acyl substitution mechanisms.
Comparison with Similar Compounds
2,3,5-Triiodobenzoyl Chloride
- Chemical Properties: CAS: 42860-33-3; Molecular formula: C₇H₂ClI₃O . High molecular weight (457.26 g/mol) due to iodine substituents, contributing to elevated density and reactivity.
Applications :
- Used in specialized organic syntheses, particularly where heavy halogenation is required for stability or electronic effects.
Key Differences :
- Iodine substituents confer distinct reactivity (e.g., in nucleophilic substitution) compared to methyl groups in 2,3,5-trimethylbenzoyl chloride.
3,4,5-Trimethoxybenzoyl Chloride
Chemical Properties :
Applications :
Key Differences :
- Methoxy groups provide steric and electronic contrasts to methyl groups, altering reaction kinetics and product outcomes.
3,5-Dimethylbenzoyl Chloride
2,3,5-Triphenyltetrazolium Chloride (TTC)
Chemical Properties :
Applications :
- Key Differences: Non-acyl chloride structure; redox functionality contrasts with the electrophilic acyl chloride group in benzoyl derivatives.
Data Tables
Table 1. Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
